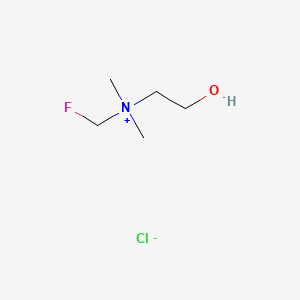

Fluorocholine chloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

fluoromethyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13FNO.ClH/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEHIIJVWXGJAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CF.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459424-38-5 | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459424-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459424385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocholine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Investigating Choline Kinase Activity with Fluorocholine Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the investigation of choline (B1196258) kinase (CK) activity using Fluorocholine chloride (FCH). Choline kinase is a critical enzyme in the biosynthesis of phosphatidylcholine, a major component of eukaryotic cell membranes, and its upregulation is a hallmark of many cancers. This compound, particularly its radiolabeled form [¹⁸F]Fluorocholine, serves as a valuable probe for assessing CK activity both in vitro and in vivo, with significant applications in oncology and drug development.

Introduction to Choline Kinase and this compound

Choline kinase (CK) is the enzyme that catalyzes the first committed step in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis. It facilitates the ATP-dependent phosphorylation of choline to produce phosphocholine (B91661). PC is not only a fundamental structural component of cell membranes but also plays a crucial role in signal transduction. Elevated CK activity and subsequent accumulation of phosphocholine are frequently observed in various cancer types, including prostate, breast, lung, and liver cancer, making it an attractive target for both diagnostic imaging and therapeutic intervention.

This compound is a choline analog that acts as a substrate for choline kinase. When labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), it becomes a powerful tracer for Positron Emission Tomography (PET). The uptake and trapping of [¹⁸F]Fluorocholine in cells are directly related to the activity of choline kinase. This allows for the non-invasive visualization and quantification of CK activity in vivo, providing valuable insights into tumor metabolism and response to therapy.

Signaling Pathways and Experimental Workflows

To understand the context of investigating choline kinase activity, it is essential to visualize the key biological pathway and the experimental procedures involved.

The Kennedy Pathway for Phosphatidylcholine Biosynthesis

The following diagram illustrates the Kennedy pathway, highlighting the central role of choline kinase.

Caption: The Kennedy Pathway for de novo phosphatidylcholine biosynthesis.

Experimental Workflow for In Vitro Choline Kinase Activity Assay

This diagram outlines a typical workflow for measuring choline kinase activity in a laboratory setting using [¹⁸F]Fluorocholine.

Caption: Workflow for an in vitro choline kinase activity assay.

Logical Workflow of In Vivo PET Imaging with [¹⁸F]Fluorocholine

The following diagram illustrates the process of using [¹⁸F]Fluorocholine PET imaging to assess choline kinase activity in a preclinical or clinical setting.

Navigating Preclinical Tumor Models: An In-Depth Technical Guide to the Biodistribution of Fluorocholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodistribution of Fluorocholine chloride ([18F]FCH) in preclinical tumor models. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies and data interpretation critical to leveraging this PET radiotracer in oncological research. This document delves into the experimental protocols, quantitative biodistribution data, and the underlying cellular mechanisms of [18F]FCH uptake.

Introduction: The Role of Fluorocholine in Oncology Research

This compound, a radiolabeled analog of choline (B1196258), has emerged as a significant imaging agent in positron emission tomography (PET) for the detection and monitoring of various cancers. Its utility stems from the altered choline metabolism observed in malignant cells, which exhibit increased uptake and phosphorylation of choline to meet the demands of rapid cell proliferation and membrane synthesis. Understanding the biodistribution of [18F]FCH in preclinical models is paramount for the clinical translation of new cancer therapies and for validating its use as a biomarker.

Cellular Uptake and Metabolism of Fluorocholine

The preferential accumulation of [18F]FCH in tumor cells is a multi-step process. Initially, [18F]FCH is transported across the cell membrane by various choline transporters, which are often overexpressed in cancer cells. Once inside the cell, it is phosphorylated by the enzyme choline kinase (Chk) to form [18F]phosphorylcholine. This phosphorylated form is then trapped within the cell and incorporated into the phosphatidylcholine biosynthesis pathway, a key component of cell membranes. The increased activity of both choline transporters and choline kinase in cancer cells leads to the elevated retention of [18F]FCH, providing the basis for PET imaging.

Caption: Cellular uptake and metabolic trapping of [18F]Fluorocholine.

Experimental Protocols for Preclinical Biodistribution Studies

The following sections detail standardized protocols for conducting in vivo PET imaging and ex vivo biodistribution studies of [18F]FCH in preclinical tumor models.

Animal Models

A variety of preclinical tumor models are utilized to assess [18F]FCH biodistribution. The choice of model depends on the specific research question. Common models include:

-

Subcutaneous Xenografts: Human cancer cell lines (e.g., prostate, breast, lung) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID).

-

Orthotopic Models: Cancer cells are implanted into the organ of origin to better mimic the tumor microenvironment.

-

**Genetically Engineered Mouse Models (GEMMs

A Technical Guide to the Pharmacokinetics and Dosimetry of 18F-Fluorocholine in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and dosimetry of 18F-Fluorocholine (18F-FCH) in animal studies. The information is curated for researchers, scientists, and professionals involved in drug development, offering a detailed look into the preclinical evaluation of this important radiotracer.

Introduction to 18F-Fluorocholine

18F-Fluorocholine is a radiolabeled analog of choline (B1196258), a vital nutrient for cellular growth and membrane synthesis. Its uptake is significantly increased in cancer cells, making it a valuable tracer for Positron Emission Tomography (PET) imaging in oncology. Understanding its behavior in animal models is a critical step in its translation to clinical applications.

Metabolic Pathway and Cellular Uptake

The mechanism of 18F-FCH uptake begins with its transport into the cell via choline transporters, which are often overexpressed in malignant cells. Once inside the cell, 18F-FCH is phosphorylated by the enzyme choline kinase to form 18F-phosphocholine. This phosphorylated form is then incorporated into the phosphatidylcholine biosynthesis pathway, effectively trapping the radiotracer within the cell and allowing for PET imaging.

Figure 1: Cellular uptake and metabolic pathway of 18F-Fluorocholine.

Experimental Protocols in Animal Studies

Standardized protocols are crucial for the reliable assessment of 18F-FCH pharmacokinetics and dosimetry. Below is a generalized experimental workflow based on common practices in preclinical studies.

Figure 2: Generalized experimental workflow for preclinical 18F-FCH studies.

Animal Models

Commonly used animal models in 18F-FCH studies include:

-

Mice: Nude mice (athymic) are frequently used for xenograft models of human cancers.

-

Rats: Wistar and Sprague-Dawley rats are also utilized for various cancer models and biodistribution studies.

-

Non-human Primates: Macaques are used in later-stage preclinical studies to obtain data more translatable to humans.

Radiotracer Administration

18F-FCH is typically administered via intravenous (IV) injection, often through a tail vein in rodents. The injected dose is carefully measured and adjusted for the animal's body weight.

PET/CT Imaging

Following administration, animals are anesthetized and imaged using a preclinical PET/CT scanner. Imaging can be dynamic, involving continuous scanning immediately after injection to capture the initial distribution, or static, with scans taken at specific time points (e.g., 5, 30, 60, and 120 minutes post-injection).

Ex vivo Biodistribution

In many studies, animals are euthanized at various time points after tracer injection. Organs of interest are then harvested, weighed, and their radioactivity is measured using a gamma counter. This provides a direct measurement of the tracer's distribution, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Data

The following tables summarize the biodistribution of 18F-FCH in various organs of different animal models, as reported in the literature. Values

Unraveling the Biological Analogs of Fluorocholine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological principles of Fluorocholine chloride ([¹⁸F]FCH), a key radiopharmaceutical in positron emission tomography (PET) imaging. By examining its relationship with its natural analog, choline (B1196258), this document provides a comprehensive understanding of its mechanism of action, metabolic pathways, and applications in oncology and beyond. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and molecular imaging.

Introduction to Choline and its Biological Significance

Choline is an essential nutrient vital for numerous physiological processes. It serves as a precursor for the synthesis of phospholipids, such as phosphatidylcholine and sphingomyelin, which are fundamental components of cell membranes.[1] Choline is also a key component in the synthesis of the neurotransmitter acetylcholine (B1216132) and participates in lipid transport and metabolism.[2] The metabolic pathway of choline is intricately regulated, and its dysregulation has been implicated in various diseases, including cancer and neurological disorders.

A pivotal enzyme in choline metabolism is Choline Kinase (ChoK), which catalyzes the phosphorylation of choline to phosphocholine.[3] This is the initial and rate-limiting step in the Kennedy pathway for phosphatidylcholine biosynthesis.[4] Several isoforms of ChoK exist, with Choline Kinase alpha (ChoKα) being of particular interest in oncology due to its overexpression in various cancers, including prostate, breast, and lung cancer.[5][6] This upregulation of ChoKα in malignant cells leads to increased choline uptake and metabolism to support rapid cell proliferation and membrane synthesis.[6]

This compound: A Biological Analog for PET Imaging

This compound, particularly its radiolabeled form [¹⁸F]Fluorocholine ([¹⁸F]FCH), is a synthetic analog of choline.[7] In [¹⁸F]FCH, a stable fluorine atom is replaced with the positron-emitting isotope fluorine-18, allowing for non-invasive in vivo imaging using PET scanners.[2] The structural similarity between fluorocholine and choline allows it to be recognized and processed by the same cellular machinery, making it an excellent tracer for imaging choline metabolism.[7]

The primary application of [¹⁸F]FCH PET imaging is in oncology, where it is used to detect and stage tumors with high choline metabolism.[8] It is also increasingly used for the localization of hyperfunctioning parathyroid glands in patients with hyperparathyroidism.[9]

Mechanism of Action and Cellular Uptake

Similar to choline, [¹⁸F]FCH is transported into cells via specific choline transporters.[2] Once inside the cell, it serves as a substrate for Choline Kinase, which phosphorylates it to [¹⁸F]fluorophosphocholine.[2] This phosphorylated form is then trapped within the cell and is further incorporated into phospholipids, becoming part of the cell membrane.[1] The accumulation of the radiotracer in tissues with high choline uptake and metabolism, such as tumors, allows for their visualization with PET imaging.[2]

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in choline and fluorocholine metabolism and their analysis, the following diagrams are provided.

References

- 1. [18F]Fluorocholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of 18F-Fluorocholine? [synapse.patsnap.com]

- 3. Choline kinase: an important target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Role of Human Choline Kinase α and β Enzymes in Lipid Metabolism: Implications in Cancer Onset and Treatment | PLOS One [journals.plos.org]

- 5. Choline kinases: Enzymatic activity, involvement in cancer and other diseases, inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Preoperative Imaging with [18F]-Fluorocholine PET/CT in Primary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Fluorocholine Chloride ([¹⁸F]FCH) Uptake in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocholine chloride, labeled with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]FCH), is a valuable radiopharmaceutical for Positron Emission Tomography (PET) imaging. It serves as an analog of choline (B1196258), a vital precursor for the synthesis of phospholipids, which are essential components of cell membranes. Malignant cells, characterized by rapid proliferation, often exhibit increased choline metabolism, leading to elevated uptake of [¹⁸F]FCH. This property makes [¹⁸F]FCH PET/CT a powerful tool for the detection, staging, and monitoring of various cancers, including prostate cancer, brain tumors, and parathyroid adenomas. This document provides detailed application notes and protocols for the quantitative analysis of [¹⁸F]FCH uptake in PET imaging studies.

Signaling Pathway of [¹⁸F]Fluorocholine Uptake

The uptake of [¹⁸F]FCH in cells is primarily mediated by choline transporters. Once inside the cell, it is phosphorylated by the enzyme choline kinase (ChoK) to form [¹⁸F]phosphorylcholine. This phosphorylated form is then incorporated into phosphatidylcholine through the Kennedy pathway, effectively trapping the radiotracer within the cell. The degree of [¹⁸F]FCH accumulation is therefore indicative of the rate of choline transport and phosphorylation, which are often upregulated in cancer cells.

Quantitative Analysis Methods

The uptake of [¹⁸F]FCH can be quantified using two main approaches: static imaging with Standardized Uptake Value (SUV) analysis and dynamic imaging with kinetic modeling.

Standardized Uptake Value (SUV) Analysis

SUV is a semi-quantitative metric that normalizes the measured radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight. It is the most common method for quantifying tracer uptake in clinical practice.

-

SUVmax: The maximum pixel value within the ROI, which is simple to measure but can be sensitive to image noise.

-

SUVmean: The average of all pixel values within the ROI, providing a more robust measure of overall tumor uptake.

-

Tumor-to-Background Ratio (TBR): The ratio of SUV in the tumor to the SUV in a reference tissue (e.g., healthy tissue), which can improve contrast and reduce variability.

Kinetic Modeling

Dynamic PET imaging involves acquiring a series of images over time to capture the temporal changes in radiotracer concentration. This data can be analyzed using mathematical models to estimate physiological parameters.

-

One-Tissue Compartment Model: A simpler model that describes the tracer exchange between plasma and a single tissue compartment.

-

Two-Tissue Compartment Model: A more complex model that considers two tissue compartments, representing free and metabolized tracer. This model is often preferred for [¹⁸F]FCH as it can better describe the trapping of the tracer after phosphorylation. Key parameters derived from kinetic modeling include:

-

K₁: The rate of tracer transport from plasma to the tissue.

-

k₂: The rate of tracer transport from tissue back to plasma.

-

k₃: The rate of phosphorylation of the tracer within the tissue.

-

k₄: The rate of dephosphorylation.

-

Ki: The net influx rate of the tracer.

-

Quantitative Data Summary

The following tables summarize key quantitative data for [¹⁸F]FCH PET imaging in various applications.

Table 1: Quantitative Metrics in Prostate Cancer

| Parameter | Value | Reference |

| Sensitivity for Bone Metastases | 100% | |

| Specificity for Lymph Node Metastases | >90% | |

| Repeatability Coefficient (SUVmax) | 26% - 35% | |

| Mean SUVmax (Concordant Lesions) | 6.9 ± 3.4 | |

| Detection Rate (PSA < 1 ng/mL) | 20% - 57% | |

| Detection Rate (PSA > 5 ng/mL) | 82% |

Table 2: Quantitative Metrics in High-Grade Glioma

| Parameter | Value | Reference |

| Correlation (K₁ vs. SUVmax) | r = 0.861 | |

| Correlation (Ki vs. SUVmax) | r = 0.808 | |

| Diagnostic Accuracy | 81.8% | |

| SUVmax (Recurrence) | Significantly higher than treatment-induced changes | |

| SUVmean (IDH-wildtype) | Significantly higher than IDH-mutant |

Table 3: Quantitative Metrics in Primary Hyperparathyroidism

| Parameter | Value | Reference |

| Overall Sensitivity | 98% | |

| Overall Specificity | 93.33% | |

| SUVmax Threshold for Adenoma | >4.12 | |

| Correlation (Late-phase SUVmax vs. PTH level) | r = 0.768 | |

| P/T SUVmax Ratio (60-min) Sensitivity | 83.06% |

Establishing Animal Models for Fluorocholine Chloride Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing animal models in preclinical research involving [18F]Fluorocholine chloride. The following sections offer step-by-step guidance on creating tumor xenograft models, performing PET imaging, and conducting ex vivo biodistribution studies.

Introduction

[18F]Fluorocholine (FCH) is a radiolabeled analog of choline (B1196258) used in Positron Emission Tomography (PET) imaging. It is actively transported into cells and phosphorylated by choline kinase, an enzyme often upregulated in cancer cells due to increased membrane synthesis in rapidly proliferating tumors. This differential uptake allows for the visualization of cancerous tissues. Animal models are indispensable for the preclinical evaluation of FCH, enabling the study of its pharmacokinetics, diagnostic efficacy, and potential as a biomarker for therapy response.

Signaling Pathway of Fluorocholine

The uptake and retention of Fluorocholine in tumor cells are primarily driven by the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.

Experimental Protocols

Establishing Subcutaneous Xenograft Tumor Models in Mice

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice, a commonly used model for cancer research.

Materials:

-

Human cancer cell line (e.g., PC-3 for prostate cancer)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (or similar basement membrane matrix)

-

6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Animal clippers

-

70% ethanol

Protocol:

-

Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the exponential growth phase and have a viability of >95%.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resus

-

Application Notes and Protocols for Fluorocholine Chloride Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of [18F]Fluorocholine chloride ([18F]FCH), a radiolabeled analog of choline (B1196258), for Positron Emission Tomography (PET) imaging in murine models. These protocols are intended to guide researchers in performing preclinical imaging studies for oncology and other applications.

Introduction

[18F]Fluorocholine is a valuable PET radiotracer for imaging cell proliferation, as its uptake is correlated with the activity of choline kinase, an enzyme often upregulated in cancer cells. It serves as a precursor for the synthesis of phosphatidylcholine, a key component of cell membranes. This document outlines the procedures for animal preparation, radiotracer administration, PET/CT imaging, and biodistribution studies in mice.

Key Experimental Protocols

I. Animal Preparation Protocol

Proper animal preparation is crucial for obtaining high-quality and reproducible imaging data.

-

Animal Models: Various mouse strains can be used, including immunodeficient strains like BALB/c nude mice for xenograft tumor models and immunocompetent strains like C57BL/6 for syngeneic tumor models or other disease models.

-

Housing and Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimation period of at least one week before any experimental procedures.

-

Fasting: To reduce background signal, it is often recommended to fast the mice for 4-6 hours prior to [18F]FCH injection. This helps to minimize physiological uptake in non-target organs.

-

Anesthesia: For tracer injection and imaging, anesthetize the mice using isoflurane (B1672236) (1.5-3% in oxygen at 0.5-2 L/min). Monitor the animals' vital signs throughout the procedure.

-

Temperature Maintenance: Maintain the animal's body temperature at 37°C using a warming pad during anesthesia and imaging to prevent altered biodistribution of the tracer.

II. [18F]this compound Administration Protocol

-

Radiotracer Preparation: [18F]FCH is typically synthesized by the [18F]fluoromethylation of N,N-dimethylethanolamine. The final product should be a sterile, isotonic saline solution.

-

Dosage: The recommended activity of [18F]FCH for administration in mice ranges from approximately 4.8 MBq to 14.7 MBq per animal. The administered activity should be adjusted based on the sensitivity of the PET scanner and the specific experimental goals. The volume of the injection should be kept low (typically 100-150 µL) to avoid physiological disturbances.

-

Route of Administration: The most common and effective route of administration is a bolus injection via the lateral tail vein.

III. PET/CT Imaging Protocol

-

Uptake Phase: Following intravenous injection of [18F]FCH, allow for an uptake period. The biodistribution of [18F]FCH is rapid, with tissue distribution being nearly static after 10 minutes. Static images are often acquired between 10 and 60 minutes post-injection.

-

Animal Positioning: Place the anesthetized mouse on the scanner bed, typically in a prone position.

-

CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.

-

PET Scan: Acquire PET emission data. The acquisition time can vary depending on the injected dose and scanner sensitivity, but a duration of 10-20 minutes is common for static imaging. Dynamic imaging can also be performed, starting immediately after injection, to assess the tracer kinetics.

-

Image Reconstruction: Reconstruct the PET images using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM), and apply corrections for attenuation, scatter, and radioactive decay.

IV. Ex Vivo Biodistribution Protocol

-

Tissue Collection: At a predetermined time point after [18F]FCH injection (e.g., 30 or 60 minutes), euthanize the mouse via an approved method.

-

Organ Dissection: Quickly dissect the organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).

-

Weight Measurement: Weigh each tissue sample.

-

Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on [18F]Fluorocholine administration in murine models.

Table 1: Biodistribution of [18F]Fluorocholine in Nude Mice

| Organ | % Injected Dose per Gram (%ID/g) at 60 min post-injection |

| Blood | 0.8 ± 0.2 |

| Heart | 2.1 ± 0.4 |

| Lungs | 1.5 ± 0.3 |

| Liver | 9.8 ± 1.5 |

| Spleen | 3.1 ± 0.6 |

| Kidneys | 15.2 ± 2.5 |

| Muscle | 0.9 ± 0.2 |

| Bone | 1.2 ± 0.3 |

Data are presented as mean ± standard deviation and are compiled from representative studies.

Table 2: Recommended Parameters for [18F]FCH PET Imaging in Murine Models

| Parameter | Recommendation | Reference |

| Mouse Strain | BALB/c nude, C57BL/6 | |

| Anesthesia | 1.5-3% Isoflurane in Oxygen | |

| Injected Dose | 4.8 - 14.7 MBq | |

| Administration Route | Intravenous (tail vein) | |

| Uptake Time | 10 - 60 minutes | |

| PET Scan Duration | 10 - 20 minutes (static) |

Visualizations

Signaling Pathway of [18F]Fluorocholine

Caption: Uptake and metabolism of [18F]Fluorocholine in a cell.

Experimental Workflow for Murine [18F]FCH PET/CT Imaging

Caption: Workflow for [18F]FCH PET/CT imaging in murine models.

Troubleshooting & Optimization

Minimizing urinary bladder activity in Fluorocholine chloride PET imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing urinary bladder activity during Fluorocholine chloride PET imaging experiments.

Troubleshooting Guide

High urinary bladder activity from radiotracer excretion can obscure pelvic and abdominal regions of interest, compromising image quality and diagnostic accuracy. This guide provides a systematic approach to troubleshoot and mitigate this common issue.

Problem: Intense Radiotracer Activity in the Urinary Bladder Obscuring Target Anatomy

| Potential Cause | Recommended Solution | Underlying Principle |

| Physiological Tracer Excretion | Implement a patient hydration protocol. | Increased fluid intake promotes diuresis, diluting the radiotracer concentration in the urine and accelerating its clearance from the bladder. |

| Optimize the patient voiding schedule. | Voiding immediately before the scan minimizes the accumulation of radioactive urine. Some studies suggest refraining from voiding before tracer injection may also be beneficial. | |

| Suboptimal Imaging Time | Perform early, dynamic imaging of the pelvic region. | Acquiring images within the first few minutes post-injection can capture tracer uptake in the target tissue before significant accumulation in the bladder. |

| Incorporate delayed imaging into the protocol. | Delayed scans can improve the tumor-to-background ratio as the tracer washes out from the bladder while being retained in malignant tissues. | |

| Slow Tracer Clearance | Administer a diuretic, such as furosemide (B1674285). | Diuretics increase the rate of urine production, leading to more rapid clearance of the radiotracer from the urinary system. |

| Persistent Bladder Activity | Consider urinary bladder catheterization. | In critical cases where other methods fail, catheterization allows for direct drainage and flushing of the bladder to remove radioactive urine. This is an invasive procedure and should be reserved for specific clinical indications. |

Frequently Asked Questions (FAQs)

Q1: What is the typical urinary excretion of 18F-Fluorocholine?

A1: The urinary excretion of 18F-Fluorocholine (FCH) is reported to be relatively low but can be variable. Within the first hour after injection, urinary excretion has been documented as approximately 4.9% ± 4.8% of the administered dose in female patients and 1.9% ± 1.6% in male patients[1]. Most of this urinary radioactivity typically reaches the bladder within the first 20 minutes post-injection[1].

Q2: How does patient hydration affect bladder activity and image quality?

A2: Patient hydration is a crucial step in reducing bladder radioactivity. Adequate hydration helps to dilute the concentration of 18F-Fluorocholine in the urine and promotes more frequent voiding, thereby reducing the overall signal from the bladder. Controlled hydration protocols have been shown to lower background activity in soft tissues and reduce urinary activity in the bladder and kidneys[2]. Good hydration can significantly improve qualitative image quality[3][4].

Q3: What is the recommended voiding protocol?

A3: A common recommendation is for the patient to void immediately before the PET scan to minimize the amount of radioactive urine in the bladder during image acquisition[5]. Interestingly, for another choline-based tracer, 18F-Fluciclovine, refraining from voiding before the injection was found to result in significantly lower urinary bladder radioactivity compared to voiding just before injection[6]. Researchers should consider standardizing their voiding protocol to ensure consistency across studies.

Q4: When should dynamic imaging of the pelvis be performed?

A4: Dynamic imaging of the pelvic region is most effective when performed immediately after the injection of 18F-Fluorocholine[1][5]. An early scan, within the first 4-10 minutes, can visualize the prostate fossa and other pelvic structures before the arrival of radioactive urine in the ureters and bladder[1][5]. This allows for a clear evaluation of tracer uptake in the target region without interference from urinary activity.

Q5: Can diuretics like furosemide be used to reduce bladder activity?

A5: Yes, the administration of a diuretic such as furosemide can significantly reduce bladder activity. Furosemide induces forced diuresis, leading to a more rapid clearance of the radiotracer from the urinary system[7][8][9]. Studies with other PET tracers have shown that administering furosemide can significantly lower the mean and maximum standardized uptake values (SUV) in the bladder[8][9].

Q6: Is bladder catheterization a viable option?

A6: Bladder catheterization is an effective but invasive method to eliminate urinary radioactivity. It involves inserting a catheter to drain the bladder before and during the scan, and may also include flushing the bladder with saline[10][11]. This method provides the most direct and complete removal of radioactive urine but is typically reserved for situations where non-invasive methods are insufficient and the clinical question necessitates a clear view of the pelvic region.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating methods to reduce urinary bladder activity for various PET tracers. While not all data is specific to 18F-Fluorocholine, the principles of reducing urinary excretion artifacts are broadly applicable.

Table 1: Effect of Voiding Protocol on Bladder Activity (18F-Fluciclovine PET/CT)

| Voiding Protocol | Patients with Moderate Bladder Activity (%) | Patients with Intense Bladder Activity (%) | Reference |

| Voiding Before Injection | 38.9% (14/36) | 22.2% (8/36) | [6] |

| No Voiding Before Injection | 17.1% (21/123) | 4.9% (6/123) | [6] |

Table 2: Effect of Furosemide on Bladder SUV (18F-PSMA-1007 PET/CT)

| Parameter | Without Furosemide (Mean ± SD) | With Furosemide (Mean ± SD) | Reduction (%) | Reference |

| Bladder SUVmax | 13.20 ± 10.40 | 3.92 ± 3.47 | ~70% | [9][12] |

| Bladder SUVpeak | 10.94 ± 8.02 | 3.47 ± 3.13 | ~68% | [9][12] |

| Bladder SUVmean | 8.74 ± 6.66 | 2.81 ± 2.56 | ~68% | [9][12] |

Experimental Protocols

1. Protocol for Early Dynamic Pelvic Imaging

-

Patient Preparation: Patients should fast for at least 6 hours prior to the scan. Hydration is encouraged, with patients advised to drink approximately 1 liter of water 1-2 hours before the scan. Patients should void immediately before tracer injection.

-

Tracer Injection: Administer 18F-Fluorocholine chloride intravenously as a bolus injection.

-

Dynamic Imaging:

-

Position the patient on the PET/CT scanner immediately after injection.

-

Begin a dynamic (list-mode or framed) acquisition over the pelvic region.

-

Acquisition duration: 8-10 minutes.

-

Framing: Reconstruct into multiple time frames (e.g., 8 x 1-minute frames or 3 x 3-minute frames)[5].

-

-

Subsequent Imaging: Following the dynamic scan, a standard whole-body static PET/CT can be performed approximately 45-60 minutes post-injection.

2. Protocol for Forced Diuresis with Furosemide

-

Patient Preparation:

-

Ensure adequate oral hydration (e.g., 500-1000 mL of water) starting 1-2 hours before the scan.

-

Fasting for at least 4-6 hours is recommended.

-

-

Tracer and Diuretic Administration:

-

Administer 18F-Fluorocholine chloride intravenously.

-

Administer furosemide (e.g., 20 mg) intravenously. The timing of furosemide administration can be varied. Some protocols administer it 15 minutes after the tracer[8], while others administer it 30 minutes prior to the PET scan for optimal results with other tracers[7].

-

-

Uptake Period: Allow for an uptake period of approximately 60 minutes. Encourage the patient to continue drinking water and to void as needed during this time.

-

Imaging:

-

The patient should void immediately before being positioned on the scanner.

-

Perform a standard whole-body PET/CT scan.

-

Delayed pelvic imaging may be considered if bladder activity is still high.

-

3. Protocol for Bladder Catheterization and Flushing

-

Catheter Placement: A Foley catheter is inserted into the bladder using a sterile technique before the injection of 18F-Fluorocholine.

-

Tracer Injection: Administer the radiotracer intravenously.

-

Bladder Management During Uptake:

-

The bladder can be kept empty by allowing continuous drainage through the catheter.

-

Alternatively, a bladder flushing protocol can be implemented where the bladder is repeatedly filled with sterile saline and then drained.

-

-

Imaging:

-

For imaging, the bladder can be left empty or filled with a known volume of saline (e.g., 50-100 mL) to achieve a consistent bladder shape and position[11].

-

Perform the PET/CT scan.

-

-

Post-Imaging: The catheter is removed after the completion of the scan.

Visualizations

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Could different hydration protocols affect the quality of 18F-FDG PET/CT images? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of hydration in 18F-FDG PET/CT image quality and external radiation exposure. [journals.ekb.eg]

- 4. esnms.net [esnms.net]

- 5. New Acquisition Protocol of 18F-Choline PET/CT in Prostate Cancer Patients: Review of the Literature about Methodology and Proposal of Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing and Mitigating Bladder Radioactivity on 18F-Fluciclovine PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Furosemide Reduces Radionuclide Activity in the Bladder in 18F-PSMA-1007-PET/CT: A Single-Center Retrospective Intra-Individual Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Catheter-assisted 18F-FDG-PET/CT imaging of primary bladder cancer: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Addressing image artifacts in Fluorocholine chloride PET/CT scans

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding image artifacts in Fluorocholine (¹⁸F-Choline) chloride PET/CT scans. The information is tailored for researchers, scientists, and drug development professionals to help ensure the acquisition of high-quality, quantifiable data for experimental and clinical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common categories of artifacts in PET/CT imaging?

A1: Artifacts in PET/CT can be broadly categorized into three groups: patient-related, instrument-related, and radiotracer-related.[1] Patient-related artifacts, such as motion and the presence of metallic implants, are the most frequently encountered.[2] Instrument-related issues can include detector malfunctions or errors in attenuation correction, while radiotracer-related artifacts might involve issues like extravasation of the injected dose.[1]

Q2: Are there any artifacts or interpretation challenges specific to Fluorocholine?

A2: Yes, due to its biodistribution, Fluorocholine presents unique challenges. High physiological uptake is normally observed in the liver, spleen, pancreas, kidneys, bone marrow, and salivary glands.[3][4][5] This intense activity, particularly in the liver and urinary bladder, can sometimes mask underlying pathology or create artifacts that mimic disease.[6] For instance, intense bladder activity can obscure the evaluation of the adjacent prostate bed.[6] Additionally, benign conditions like inflammatory processes and certain benign tumors can also show Fluorocholine uptake, leading to potential false-positive findings.[4][7]

Q3: Why is reviewing non-attenuation-corrected (NAC) images important?

A3: Reviewing NAC images is a critical troubleshooting step. While not quantitatively accurate, NAC images are not affected by artifacts originating from the CT-based attenuation correction map.[3] If an area of high uptake is visible on the attenuation-corrected (AC) images but not on the NAC images, it strongly suggests that the finding is an artifact, often caused by high-density materials like metal implants or contrast agents.[3]

Q4: How can patient preparation impact image quality with Fluorocholine?

A4: Patient preparation is crucial for minimizing artifacts from physiological tracer uptake. While fasting has not been shown to significantly reduce gastrointestinal uptake of Fluorocholine, proper hydration and encouraging the patient to void immediately before the scan can help reduce intense activity in the urinary bladder.[2][3] In some protocols, an early scan of the pelvis is performed immediately after tracer injection, before significant urinary excretion occurs, to get a clearer view of the prostatic fossa.[8][9]

Troubleshooting Guides for Specific Artifacts

Patient Motion Artifacts

Q: My fused PET/CT images show a misalignment between the PET signal and the anatomical structures on the CT. What causes this and how can I fix it?

A: This is a classic motion artifact, often called misregistration. It occurs because the CT and PET scans are acquired sequentially.[1] Any patient movement between or during these acquisitions can lead to a spatial mismatch of the functional (PET) and anatomical (CT) data.[10]

-

Causes:

-

Troubleshooting & Correction:

-

Visual Inspection: Carefully review the separate PET and CT images, as well as the fused images, to confirm misregistration. The misalignment is often most evident near the diaphragm or in the extremities.[10]

-

Image Re-registration: Most modern imaging software includes tools for manual or automated re-registration of the PET and CT datasets. This can often correct for minor to moderate patient movements.[11]

-

Data Re-processing: For respiratory motion, if the data was acquired in a list-mode or 4D-gated fashion, it can be reprocessed to select data from specific phases of the respiratory cycle, which can reduce blurring and improve alignment.[12]

-

Repeat Acquisition: In cases of severe motion artifact that cannot be corrected with software, the scan may need to be repeated.[10]

-

-

Prevention:

-

Patient Communication: Clearly explain the importance of remaining still throughout the entire scan duration.[2]

-

Patient Comfort: Ensure the patient is in a comfortable and stable position before starting the acquisition. Use immobilization devices like straps or cushions when necessary.[11]

-

Respiratory Gating: For thoracic and upper abdominal imaging, use respiratory gating techniques to synchronize data acquisition with the patient's breathing cycle.[12]

-

Metallic Implant Artifacts

Q: I am observing bright and dark streaks on my CT scan near a patient's metallic implant, and the corresponding PET image shows areas of artificially high and low uptake. How do I address this?

A: These are metal artifacts. High-density materials like dental fillings, hip prostheses, or surgical clips severely attenuate the X-rays used for the CT scan. This leads to "photon starvation" and results in streak artifacts on the reconstructed CT image.[13] When this erroneous CT data is used for PET attenuation correction, it causes significant over- and underestimation of tracer activity in the surrounding tissues.[4]

-

Causes:

-

Beam hardening (lower energy X-rays are absorbed more readily by the metal).

-

Photon scattering and noise.[14]

-

The CT reconstruction algorithm's inability to handle the incomplete projection data.

-

-

Troubleshooting & Correction:

-

Utilize Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners are equipped with MAR software. These algorithms identify the metal in the CT image and use various techniques, such as interpolation, to correct the corrupted data before it is used for PET attenuation correction.[3][14] Activating this feature during CT reconstruction is the most effective solution.

-

Review Non-Attenuation-Corrected (NAC) Images: As mentioned in the FAQs, the NAC images can help confirm if an area of high uptake is a true finding or a result of the CT artifact.[3]

-

Modify CT Acquisition Parameters: In some instances, using a higher tube voltage (kVp) for the CT scan can help reduce the severity of metal artifacts, though this may increase the radiation dose.

-

-

Prevention:

-

Patient Screening: Always inquire about metallic implants during the pre-scan screening process.

-

Protocol Optimization: For patients with known metallic implants in the field of view, ensure that a CT protocol incorporating a MAR algorithm is selected prior to the scan.

-

Physiological Uptake Artifacts (Bladder, Bowel, Salivary Glands)

Q: There is intense Fluorocholine activity in the patient's bladder, which is making it difficult to evaluate the adjacent tissues. What can be done to mitigate this?

A: Intense urinary excretion of Fluorocholine is a known challenge that can obscure nearby structures like the prostate or lymph nodes.[6]

-

Causes:

-

Fluorocholine and its metabolites are excreted via the urinary tract.[9]

-

-

Troubleshooting & Mitigation:

-

Patient Hydration and Voiding: Ensure the patient is well-hydrated before the scan and instruct them to void immediately before the PET acquisition begins. This helps to dilute the tracer concentration in the bladder and reduce overall activity.[15]

-

Early Pelvic Imaging: Acquire a short, static PET scan of the pelvis immediately after tracer injection (e.g., 1-4 minutes post-injection). At this early time point, there is minimal tracer accumulation in the bladder, providing a clearer view of the prostate bed.[8][15]

-

Delayed Imaging: In some cases, acquiring additional delayed images of the pelvis after the patient has voided again can be helpful.

-

Pharmacological Intervention: The use of a diuretic agent like furosemide (B1674285) can help increase the clearance of the tracer from the urinary system, although this must be done according to a validated protocol.[7]

-

Q: I see variable and sometimes intense Fluorocholine uptake in the bowel and salivary glands. How can I differentiate this from pathological uptake?

A: Physiological uptake in the bowel and salivary glands is normal for Fluorocholine.[5] The key is to distinguish this from malignant lesions.

-

Bowel Uptake:

-

Appearance: Often diffuse or segmental and follows the anatomical course of the intestines. It can be variable due to peristalsis.

-

Mitigation: While fasting has not been proven to eliminate gut activity, ensuring the patient has not eaten a large meal immediately before the scan may be beneficial.[3] Careful correlation with the CT scan is essential to distinguish luminal activity from lymph node uptake.

-

-

Salivary Gland Uptake:

-

Appearance: Typically symmetric and intense uptake in the parotid and submandibular glands is expected.[5]

-

Troubleshooting: Asymmetry or focal uptake within a gland that corresponds to a palpable nodule or a suspicious lesion on CT should be investigated further. However, benign salivary gland tumors can also show increased uptake.[16] A thorough clinical history and correlation with other imaging modalities are crucial.

-

Quantitative Data Summaries

The following tables summarize the quantitative impact of artifact correction techniques. Note that much of the published data is for ¹⁸F-FDG or ⁶⁸Ga-PSMA; while the principles are applicable to ¹⁸F-Choline, the exact quantitative impact may vary.

Table 1: Impact of Metal Artifact Reduction (iMAR) on PET Quantification

| Parameter | Condition | SUV Change | Confidence in Interpretation | Reference |

| ¹⁸F-FDG Concentration | Phantom with hip prosthesis, cold artifact | 30% deficit restored | N/A | [13] |

| Lesion SUVmean | Patient scans (¹⁸F-FDG & ⁶⁸Ga-PSMA) | Mean absolute difference of 3.5% ± 3.3% | Average improvement of 28% ± 20% | [13] |

Table 2: Impact of Respiratory Motion on SUVmax

| Lesion Location | Motion Correction Method | Average Increase in SUVmax | Reference |

| Lung (Lower Region) | Deep-Inspiration Breath-Hold vs. Free-Breathing | Up to 51.8% | [17] |

| Thoracic Tumors | Amplitude Gating vs. Ungated | 27% | [13] |

| Phantom (1-mL lesion) | Gating for average respiratory motion | 30% recovery | [18] |

| Phantom (1-mL lesion) | Gating for maximal respiratory motion | 48% recovery | [18] |

Detailed Experimental Protocols

Protocol 1: Patient Preparation for Minimizing Bladder and Bowel Artifacts

-

Patient Communication: Inform the patient about the entire procedure, including the importance of hydration and voiding.

-

Dietary Instructions: While extended fasting is not definitively required, instruct the patient to avoid foods high in choline (B1196258) for 12-24 hours before the scan and to fast for at least 4-6 hours prior to the tracer injection.[9]

-

Hydration: Encourage the patient to drink approximately 1 liter of water, starting 1-2 hours before the scheduled injection time.

-

Pre-Injection Voiding: Ask the patient to empty their bladder completely just before the Fluorocholine injection.

-

Tracer Administration: Administer the ¹⁸F-Choline dose via intravenous injection.

-

Uptake Period: The standard uptake period is typically 40-60 minutes. During this time, the patient should rest comfortably and avoid significant movement.

-

Pre-Scan Voiding: Instruct the patient to void their bladder again immediately before being positioned on the scanner bed.[15] This is the most critical step for reducing bladder activity on the primary whole-body scan.

Protocol 2: Respiratory Gating Workflow for Thoracic/Upper Abdominal Scans

-

Patient Setup: Position the patient comfortably on the PET/CT scanner bed. Place the respiratory tracking device (e.g., a pressure-sensitive belt or an infrared camera with a marker block) on the patient's abdomen or chest.

-

Monitor Breathing: Observe the patient's breathing pattern on the monitoring console to ensure it is stable and regular.

-

Acquire Gated CT: Perform a low-dose helical CT scan for attenuation correction. The respiratory tracking system records the breathing waveform simultaneously.

-

Acquire Gated PET: Start the PET acquisition in list mode, which records each detected event with its precise timing and location information. The respiratory tracking system continues to record the breathing waveform and sends trigger signals to the PET scanner.

-

Data Binning: Post-acquisition, the software uses the respiratory waveform to sort the PET list-mode data into a number of "bins" or "gates," each corresponding to a specific phase of the respiratory cycle (e.g., end-inspiration, end-expiration).[12]

-

Image Reconstruction: Reconstruct the PET images for each gate separately. This creates a 4D PET dataset. A single, motion-corrected 3D image can be generated by selecting a specific gate (e.g., the end-expiration phase, where motion is minimal) or by using algorithms that re-align and sum the data from multiple gates.

Visualizations: Workflows and Logical Relationships

Caption: A decision-making workflow for identifying and addressing common image artifacts.

Caption: Optimized patient workflow to minimize physiological uptake artifacts.

Caption: Principle of CT-based attenuation correction and sources of error.

References

- 1. hug.ch [hug.ch]

- 2. Guidelines for quality control of PET/CT scans in a multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of fasting on 18F-fluorocholine gastrointestinal uptake and detection of lymph node metastases in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Impact of time-of-flight PET on quantification accuracy and lesion detection in simultaneous 18F-choline PET/MRI for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Respiratory Gating and the Performance of PET/CT in Pulmonary Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. art.torvergata.it [art.torvergata.it]

- 10. Quality Control in SPECT and PET Imaging | Thoracic Key [thoracickey.com]

- 11. Imaging of prostate cancer with PET/CT using 18F-Fluorocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. Implementation of an Automated Respiratory Amplitude Gating Technique for PET/CT: Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. New Acquisition Protocol of 18F-Choline PET/CT in Prostate Cancer Patients: Review of the Literature about Methodology and Proposal of Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imaging of prostate cancer with PET/CT using (18)F-Fluorocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The impact of respiratory motion on tumor quantification and delineation in static PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Correction methods for physiological uptake in Fluorocholine PET

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to physiological uptake in Fluorocholine (FCH) PET experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & High Background Signal

Question 1: We are observing high background signal across our FCH PET images, making it difficult to identify the target lesion. What are the common causes and how can we reduce it?

Answer:

High background signal in FCH PET can stem from several factors. Understanding the normal biodistribution of FCH is key to differentiating physiological uptake from pathological findings.

Common Causes of High Background:

-

Normal Physiological Uptake: FCH is naturally taken up by several organs. Physiological uptake is typically observed in the kidneys, liver, salivary glands, and pancreas. Weaker uptake can also be seen in the spleen, bone marrow, and muscles.

-

Patient Preparation: Inadequate patient preparation can contribute to altered biodistribution.

-

Tracer Administration and Timing: Issues with the radiotracer injection or improper uptake timing can affect image quality.

Troubleshooting Steps:

-

Review Patient Preparation Protocols:

-

Fasting: While one study found that fasting for 6 hours did not significantly affect FCH uptake in the gastrointestinal tract, it is often recommended to ensure standardized conditions. A minimum of 4 hours of fasting is a common practice.

-

Hydration: Encourage slow hydration with normal saline for the patient between the injection and the scan acquisition. This can help facilitate the clearance of the tracer.

-

-

Optimize Imaging Protocol:

-

Uptake Time: Consider dual-time-point imaging. Early acquisition (e.g., 5 minutes post-injection) and delayed acquisition (e.g., 60 minutes post-injection) can help differentiate between physiological and pathological uptake. Lesion-to-background contrast may improve on delayed images.

-

Image Reconstruction: Employ appropriate image reconstruction algorithms. Some advanced reconstruction techniques can help correct for physiological background signals, such as intense bladder activity.

-

-

Correlate with Anatomical Imaging: Always correlate PET findings with co-registered CT or MRI scans to distinguish physiological uptake in normal structures from true pathological signals.

Urinary System: Bladder Uptake

Question 2: The high signal from the bladder is obscuring the pelvic region in our FCH PET scans. What methods can be used to reduce this interference?

Answer:

Urinary excretion of FCH leads to high activity in the bladder, which can be a significant challenge for imaging pelvic structures like the prostate. While many correction strategies have been developed for 18F-FDG, the principles can be adapted for FCH PET.

Correction & Mitigation Strategies:

-

Patient Hydration and Voiding:

-

Ensure the patient is well-hydrated before and after the FCH injection.

-

Instruct the patient to void immediately before the PET scan to minimize the amount of radioactive urine in the bladder.

-

-

Diuretics (Use with Caution):

-

The use of diuretics like furosemide (B1674285), combined with hyperhydration, has been shown to effectively reduce bladder activity for 18F-FDG PET. This approach could be tested and validated for FCH PET.

-

Experimental Protocol: A potential protocol, adapted from 18F-FDG studies, could involve subcutaneous saline boluses and an intraperitoneal or intravenous dose of furosemide prior to image acquisition.

-

-

Image Reconstruction-Based Correction:

-

Advanced image reconstruction algorithms can model and subtract the contribution of bladder activity from the final image. This method has been explored in simulation studies for FCH PET and can reduce the impact of bladder uptake on the quantification of nearby lesions.

-

Experimental Protocol: Hydration and Diuresis for Reducing Bladder Signal (Adapted from 18F-FDG Studies)

This protocol is based on methods proven effective for 18F-FDG and may require optimization for FCH.

-

Subject Preparation:

-

Fast the subject for a minimum of 4 hours.

-

Provide access to water to ensure adequate hydration.

-

-

Hydration and Furosemide Administration:

-

45 minutes before PET acquisition: Administer a subcutaneous (SC) saline bolus.

-

25 minutes before PET acquisition: Administer a second SC saline bolus along with a dose of furosemide (e.g., 3.5-7 mg/kg for small animal models).

-

-

FCH Injection and Uptake:

-

Administer FCH intravenously at the appropriate time point within this hydration schedule, allowing for the desired tracer uptake period.

-

-

Pre-Scan Voiding:

-

Immediately before placing the subject in the scanner, encourage or facilitate complete bladder voiding.

-

-

Image Acquisition:

-

Proceed with the standard PET/CT acquisition protocol.

-

Workflow for Bladder Signal Reduction

Caption: Workflow for minimizing bladder-related artifacts.

Head and Neck: Salivary & Lacrimal Gland Uptake

Question 3: We consistently see very high FCH uptake in the salivary and lacrimal glands. Is this normal, and can it be corrected?

Answer:

Yes, intense FCH uptake in the salivary (parotid, submandibular) and lacrimal glands is a normal and expected physiological finding. It does not typically require a "correction" in the sense of elimination, but rather careful interpretation to avoid mischaracterizing it as a pathological process.

Management and Interpretation:

-

Acknowledge as Physiological: The primary step is to recognize this uptake as a normal part of FCH biodistribution. The intensity can be symmetrical and high.

-

Anatomical Correlation: Use the co-registered CT or MRI to confirm that the high uptake corresponds anatomically to the salivary or lacrimal glands.

-

Differentiating from Malignancy: While physiological uptake is common, malignancies can also occur in these glands. Malignant lesions may present with different uptake patterns or morphologies on CT/MRI compared to the diffuse uptake seen in normal glandular tissue. Other tracers, like 4'-[methyl-11C]-thiothymidine (4DST), may offer better differentiation between benign and malignant salivary gland tumors than FCH or FDG.

-

No Standard Correction Protocol: Currently, there are no established protocols to pharmacologically block or significantly reduce this physiological FCH uptake without potentially altering pathological uptake. Management relies on accurate image interpretation.

Logical Diagram for Salivary Gland Uptake Interpretation

Technical Support Center: Enhancing Tumor-to-Background Contrast with Fluorocholine Chloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Fluorocholine chloride (¹⁸F-FCH) in preclinical and clinical imaging. Our resources are designed to help you optimize your experimental protocols and overcome common challenges to achieve high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in tumor imaging?

A1: Fluorocholine (FCH) is an analog of choline (B1196258), an essential nutrient for cell membrane synthesis. Tumor cells often exhibit increased proliferation rates, leading to a higher demand for choline to build new cell membranes. ¹⁸F-FCH is taken up by cells through choline transporters, which are frequently overexpressed in cancer cells. Once inside the cell, ¹⁸F-FCH is phosphorylated by the enzyme choline kinase into ¹⁸F-phosphocholine. This phosphorylated form is trapped within the cell and incorporated into the phosphatidylcholine biosynthesis pathway, leading to its accumulation in malignant tissues. This increased uptake in tumor cells compared to surrounding healthy tissue forms the basis for the enhanced tumor-to-background contrast observed in Positron Emission Tomography (PET) imaging.

Q2: What are the typical physiological uptakes of ¹⁸F-FCH that I should be aware of?

A2: Physiological uptake of ¹⁸F-FCH occurs in several organs, which is important to recognize to avoid misinterpretation of images. Significant uptake is normally observed in the kidneys, liver, salivary glands, and pancreas. Weaker physiological uptake can be seen in the spleen, bone marrow, and muscles. Understanding this normal biodistribution is crucial for differentiating cancerous lesions from healthy tissue.

Q3: Can benign lesions show uptake of ¹⁸F-FCH?

A3: Yes, increased uptake of ¹⁸F-FCH has been documented in various benign lesions, which can be a potential pitfall in image interpretation. These include adrenal and parathyroid adenomas, meningiomas, sarcoidosis lesions, and thymomas. Inflammatory processes can also lead to focal ¹⁸F-FCH accumulation. Therefore, correlation with clinical history and other imaging modalities is often necessary to confirm the nature of an ¹⁸F-FCH-avid lesion.

Troubleshooting Guides

Problem 1: Poor Tumor-to-Background Contrast

| Possible Cause | Troubleshooting Steps |

| Suboptimal Scan Timing | The time between tracer injection and PET acquisition is critical. For many applications, imaging 60 minutes post-injection provides a good balance between tracer uptake in the tumor and clearance from the background. However, the optimal time can vary depending on the tumor type and location. Consider performing dynamic imaging or multiple static acquisitions at different time points to determine the optimal window for your specific model or patient population. |

| Low Tracer Dose | Ensure the administered activity of ¹⁸F-FCH is appropriate for the subject's weight and the sensitivity of the PET scanner. A typical dose for human studies is around 4.07 MBq/kg. |

| Patient/Animal Preparation | While fasting is not always strictly required for FCH PET, a fasting period of at least 4-6 hours is often recommended to reduce physiological background noise. Ensure the subject is well-hydrated to promote urinary clearance of the tracer, which can be especially important for pelvic imaging. |

| Tumor Biology | Some tumors may have inherently low choline kinase activity or different metabolic pathways, leading to lower ¹⁸F-FCH uptake. In such cases, consider alternative imaging agents that target different biological processes. |

Problem 2: Image Artifacts

| Possible Cause | Troubleshooting Steps |

| Patient or Animal Motion | Motion during the PET/CT scan can lead to misalignment between the PET and CT data, resulting in inaccurate attenuation correction and artifacts. Ensure the subject is comfortable and immobilized during the scan. For animal studies, appropriate anesthesia is crucial. |

| Urinary Tract Activity | High concentrations of ¹⁸F-FCH in the bladder and ureters can obscure adjacent structures, particularly in the pelvis. To mitigate this, consider early dynamic or static imaging of the pelvis within the first 10 minutes after injection, before significant tracer accumulation in the bladder. Encouraging the patient to void immediately before the scan can also help. |

| Metal Implants | Metallic implants can cause significant artifacts on the CT scan, leading to incorrect attenuation correction of the PET data. Modern PET/CT scanners often have software algorithms to correct for these artifacts. If not, be aware of the potential for artificially high or low uptake values in the vicinity of the implant. |

| Truncation Artifacts | This occurs when parts of the subject's body are outside the CT field of view, leading to inaccurate attenuation correction at the edges of the PET image. Proper patient or animal positioning is key to avoiding this artifact. |

Quantitative Data Summary

Table 1: Standardized Uptake Values (SUV) of ¹⁸F-FCH in Different Tissues

| Tissue Type | Mean SUVmax (Range) | Reference |

| Malignant Prostate Sextants | 6.0 ± 2.0 | |

| Benign Prostate Sextants | 3.8 ± 1.4 | |

| Hepatocellular Carcinoma (HCC) | 12.3 (6.4 - 15.2) | |

| High-Grade Gliomas | 2.85 | |

| Low-Grade Gliomas | 1.38 | |

| Recurrent Brain Neoplasms (Positive) | 8.02 | |

| Recurrent Brain Neoplasms (Negative) | 0.94 |

Table 2: Biodistribution and Radiation Dosimetry of ¹⁸F-FCH in Humans

| Organ | Mean % Injected Dose (at 10-20 min) | Estimated Radiation Dose (mSv/MBq) | Reference |

| Kidney | - | 0.16 (males), 0.17 (females) | |

| Liver | - | - | |

| Spleen | - | - | |

| Bladder Wall | 1.9% (males), 4.9% (females) | 0.06 | |

| Effective Dose Equivalent (Whole Body) | - | ~0.03 |

Experimental Protocols

Protocol 1: ¹⁸F-FCH PET/CT Imaging for Prostate Cancer Recurrence

-

Patient Preparation: Patients should fast for at least 4 hours prior to the scan. They should be well-hydrated and encouraged to void immediately before the imaging procedure begins.

-

Radiotracer Injection: Administer ¹⁸F-Fluorocholine chloride intravenously at a dose of approximately 4.07 MBq/kg of body weight.

-

Early Pelvic Imaging (Optional but Recommended): To minimize interference from urinary activity, acquire dynamic or static PET images of the pelvic region starting immediately after injection for the first 8-10 minutes (e.g., 1-minute frames).

-

Whole-Body Imaging: Approximately 60 minutes after tracer injection, perform a whole-body static PET/CT scan from the mid-thigh to the base of the skull.

-

Image Acquisition: Use a low-dose CT for attenuation correction and anatomical localization. PET acquisition parameters should be optimized for the specific scanner being used.

-

Image Analysis: Analyze the images for focal areas of increased ¹⁸F-FCH uptake that are outside the areas of normal physiological distribution. Calculate Standardized Uptake Values (SUV) for quantitative assessment.

Protocol 2: ¹⁸F-FCH PET/CT for Brain Tumor Imaging

-

Patient Preparation: A 4- to 6-hour fast is recommended.

-

Radiotracer Injection: Administer ¹⁸F-Fluorocholine chloride intravenously.

-

Image Acquisition: Perform a dynamic or static PET/CT scan of the brain. Due to minimal uptake in normal brain parenchyma, high tumor-to-background contrast can be achieved.

-

Image Analysis: Evaluate for areas of abnormal tracer accumulation within the brain. Compare the uptake intensity (SUVmax) with the contralateral normal brain tissue to calculate a tumor-to-background ratio. In cases of suspected recurrence, ¹⁸F-FCH PET/CT can help differentiate tumor from radiation-induced necrosis.

Visualizations

Validation & Comparative

A Head-to-Head Battle in Prostate Cancer Imaging: [18F]Fluorocholine vs. PSMA-Ligand PET in Preclinical Models

For researchers and drug development professionals, the choice of imaging agent in preclinical prostate cancer models is critical for accurately assessing tumor burden and therapeutic response. This guide provides an objective comparison of two prominent PET radiotracers: [18F]Fluorocholine ([18F]FCH) and Prostate-Specific Membrane Antigen (PSMA) ligands, with a focus on their performance in prostate cancer models, supported by available experimental data.

While direct head-to-head preclinical studies comparing [18F]FCH and PSMA-ligand PET in the same prostate cancer models are limited, a comparative analysis can be drawn from individual studies on each tracer. The overwhelming consensus from extensive clinical research indicates the superior performance of PSMA-ligand PET, a finding that is beginning to be explored and supported by the available preclinical data.

Performance in Prostate Cancer Models: A Comparative Overview

PSMA-ligand PET tracers have demonstrated significantly higher tumor uptake and better tumor-to-background ratios in preclinical xenograft models compared to the more established [18F]FCH. This is largely attributed to the high and specific expression of PSMA on the surface of most prostate cancer cells, providing a distinct advantage over the proliferation-based uptake mechanism of [18F]FCH.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies involving [18F]FCH and various PSMA-ligands in common prostate cancer xenograft models. It is important to note that these data are compiled from different studies and are not from direct comparative experiments.

| Radiotracer | Prostate Cancer Model | Tumor Uptake (%ID/g) | Time Post-Injection |

| [18F]Fluorocholine | Ehrlich Ascites (in vitro) | (Data on specific %ID/g in xenografts is limited in readily available literature) | - |

| [68Ga]Ga-PSMA-11 | LNCaP Xenograft | ~5.0 - 6.0 | 1-3 hours |

| [18F]DCFPyL | LNCaP Xenograft | ~5.0 - 6.0 | 1-3 hours |

| [18F]PSMA-1007 | LNCaP Xenograft | Higher than [68Ga]Ga-PSMA-11 | 1 hour |

| [18F]PSMA-11 | LNCaP Xenograft | Higher than [68Ga]Ga-PSMA-11 | 1 hour |

Table 1: Comparison of Tumor Uptake in Preclinical Models.

| Radiotracer | Prostate Cancer Model | Mean SUVmax | Time Post-Injection |

| [18F]Fluorocholine | (Preclinical SUV data is not widely reported) | - | - |

| [68Ga]Ga-PSMA-11 | LNCaP Xenograft | (Not consistently reported in preclinical studies) | - |

| [18F]DCFPyL | LNCaP Xenograft | (Not consistently reported in preclinical studies) | - |

| [18F]PSMA-1007 | LNCaP Xenograft | (Not consistently reported in preclinical studies) | - |

| [18F]PSMA-11 | LNCaP Xenograft | (Not consistently reported in preclinical studies) | - |

Table 2: Comparison of Mean SUVmax in Preclinical Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are generalized experimental protocols for PET imaging with [18F]FCH and PSMA-ligands in prostate cancer xenograft models, based on commonly reported procedures.

[18F]Fluorocholine PET Imaging Protocol

-

Animal Model: Male athymic nude mice (4-6 weeks old).

-

Cell Line and Tumor Induction: Subcutaneous injection of a suspension of human prostate cancer cells (e.g., LNCaP, PC-3) in a suitable medium (e.g., Matrigel) into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-500 mm³).

-

Radiotracer Administration: Intravenous injection of [18F]FCH (typically 3.7-7.4 MBq) via the tail vein.

-

PET/CT Imaging: Dynamic or static PET scans are acquired at specified time points post-injection (e.g., dynamic scan for the first 60 minutes, followed by static scans at 1 and 2 hours). A CT scan is performed for attenuation correction and anatomical localization.

-

Data Analysis: Regions of interest (ROIs) are drawn on the PET images over the tumor and various organs to calculate the percentage of injected dose per gram of tissue (%ID/g) and the standardized uptake value (SUV).

PSMA-Ligand PET Imaging Protocol

-

Animal Model: Male athymic nude mice (4-6 weeks old).

-

Cell Line and Tumor Induction: Subcutaneous injection of PSMA-positive human prostate cancer cells (e.g., LNCaP) in a suitable medium into the flank of the mice. Tumors are grown to a target size. For negative controls, PSMA-negative cells (e.g., PC-3) can be used.

-

Radiotracer Administration: Intravenous injection of the PSMA-ligand (e.g., [68Ga]Ga-PSMA-11, [18F]DCFPyL, [18F]PSMA-1007; typically 3-15 MBq) via the tail vein.

-

PET/CT Imaging: Static or dynamic PET scans are acquired at various time points post-injection (e.g., 1, 2, and 4 hours) to determine optimal imaging time. A CT scan is performed for anatomical co-registration.

-

Data Analysis: Quantitative analysis is performed by drawing ROIs on the PET images to determine %ID/g and SUV in the tumor and key organs. Tumor-to-background ratios are calculated to assess image contrast.

Signaling Pathways and Experimental Workflows

To understand the biological basis of these imaging agents and the experimental design, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

Caption: Choline Kinase Signaling Pathway.

Caption: PSMA Signaling Pathway.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fluorocholine Chloride